molecular formula C11H10O4 B8265786 Benzyl hydrogen 2-butenedioate CAS No. 93919-06-3

Benzyl hydrogen 2-butenedioate

Cat. No.: B8265786
CAS No.: 93919-06-3
M. Wt: 206.19 g/mol
InChI Key: QKUGKZFASYQCGO-VOTSOKGWSA-N
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Description

Benzyl hydrogen 2-butenedioate is an ester derivative of 2-butenedioic acid (maleic or fumaric acid) with a benzyl group and a hydrogen substituent. These compounds are often utilized in polymer chemistry, pharmaceuticals, and specialty reagents due to their reactivity and functional versatility . Notably, the absence of direct regulatory or pharmacological data for this compound in the evidence necessitates inferences from analogous compounds, such as butyl hydrogen (2Z)-2-butenedioate and maleate salts (e.g., carbinoxamine maleate).

Properties

IUPAC Name

(E)-4-oxo-4-phenylmethoxybut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUGKZFASYQCGO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93919-06-3
Record name Benzyl hydrogen 2-butenedioate
Source ChemIDplus
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Record name Benzyl hydrogen 2-butenedioate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.

    Reduction: The compound can be reduced to form benzyl succinate, especially under catalytic hydrogenation conditions.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl succinate.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Benzyl hydrogen 2-butenedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo hydrolysis to release active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and resins, where its ester functionality can be exploited for cross-linking and polymerization reactions.

Mechanism of Action

The mechanism of action of benzyl hydrogen 2-butenedioate primarily involves its ester functionality. In biological systems, esterases can hydrolyze the ester bond, releasing maleic acid and benzyl alcohol. The compound’s reactivity towards nucleophiles and electrophiles also underpins its utility in various chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Butyl Hydrogen (2Z)-2-Butenedioate

  • Structure : Contains a butyl ester group and a hydrogen substituent on the (2Z)-2-butenedioic acid backbone.
  • Applications: Primarily used as a monomer in copolymer systems, such as in the polymer listed under CAS No. 852042-04-7, which includes butyl 2-propenoate, ethenylbenzene, and other diacids .
  • Regulatory Status: Governed under global chemical regulations (e.g., CAS No. 502496-15-3) for industrial polymer applications, emphasizing safety in handling and environmental impact .

Maleate Salts (e.g., Carbinoxamine Maleate)

  • Structure: Combines a pharmacologically active amine (e.g., carbinoxamine) with (2Z)-2-butenedioic acid. Example: Carbinoxamine maleate (CAS No. 3505-38-2), a zwitterionic salt .
  • Applications : Used in antihistamines and regulated under pharmacopeial standards (USP41) for purity and stability. Requires drying at 105°C for 2 hours to meet specifications .
  • Regulatory Status : Subject to stringent pharmaceutical guidelines, contrasting with industrial esters like butyl hydrogen (2Z)-2-butenedioate .

Benzyl Benzoate

  • Structure: A benzyl ester of benzoic acid (CAS No. 120-51-4), differing from benzyl hydrogen 2-butenedioate in the acid moiety (benzoic vs. butenedioic).
  • Applications : Common laboratory reagent and solvent, with safety data emphasizing skin irritation risks and flammability .
  • Regulatory Status : Classified as a hazardous substance under workplace safety guidelines, requiring specific handling protocols .

Key Comparative Data Table

Property This compound Butyl Hydrogen (2Z)-2-Butenedioate Carbinoxamine Maleate Benzyl Benzoate
CAS Number Not explicitly listed 852042-04-7 (polymer component) 3505-38-2 120-51-4
Primary Use Inferred: Polymer/Pharma intermediate Industrial polymer synthesis Antihistamine drug Solvent/Reagent
Regulatory Framework N/A Global chemical regulations Pharmacopeial standards Hazardous substance guidelines
Safety Considerations Unknown (assume ester handling) Polymer safety protocols Pharmaceutical-grade purity Skin irritation, flammability

Research Findings and Limitations

  • Structural Reactivity : The presence of the α,β-unsaturated carbonyl group in 2-butenedioate derivatives (e.g., maleates) facilitates Michael addition reactions, critical in drug and polymer synthesis . Benzyl esters, however, may exhibit slower hydrolysis compared to alkyl esters like butyl derivatives.
  • Pharmacological vs. Industrial Use : Maleate salts dominate pharmaceutical applications due to their stability and solubility, whereas butyl hydrogen (2Z)-2-butenedioate is restricted to industrial polymers, highlighting functional group-dependent applications .
  • Data Gaps : Direct studies on this compound are absent in the provided evidence, necessitating extrapolation from related compounds.

Biological Activity

Benzyl hydrogen 2-butenedioate, also known as benzyl maleate, is an organic compound with the molecular formula C11H10O4C_{11}H_{10}O_{4}. This compound has garnered interest in various fields due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a double bond between the second and third carbon atoms of the butenedioate moiety, which contributes to its reactivity. The compound can be represented structurally as follows:

C11H10O4\text{C}_{11}\text{H}_{10}\text{O}_{4}

Pharmacological Activities

1. Antioxidant Activity
this compound exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals effectively, which may help in preventing oxidative stress-related diseases. The compound's ability to donate electrons stabilizes free radicals, thereby reducing cellular damage.

2. Antimicrobial Activity
Research indicates that this compound has antimicrobial properties against various pathogens. In vitro studies demonstrated its efficacy against Gram-positive and Gram-negative bacteria, highlighting its potential use as a natural preservative in food and pharmaceutical industries.

3. Anti-inflammatory Effects
The compound has been observed to exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The biological activities of this compound can be attributed to its interaction with specific biological targets:

  • Reactive Oxygen Species (ROS) Scavenging: The unsaturated structure allows the compound to interact with ROS, reducing oxidative stress.
  • Inhibition of Enzymatic Activity: By inhibiting enzymes involved in inflammation and microbial growth, this compound demonstrates therapeutic potential.

Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between concentration and antioxidant activity, suggesting potential applications in food preservation .

Study 2: Antimicrobial Properties

In a clinical study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, it was found that the compound inhibited bacterial growth at concentrations as low as 0.5 mg/mL. This study supports the use of this compound in developing new antimicrobial agents .

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50 (µg/mL)Reference
AntioxidantDPPH Scavenging15
AntimicrobialAgar Diffusion Test0.5
Anti-inflammatoryCOX Inhibition AssayNot reported

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for benzyl hydrogen 2-butenedioate, and how can researchers validate its purity?

  • Synthesis : this compound can be synthesized via esterification of maleic anhydride with benzyl alcohol under acidic catalysis. Alternative routes include transesterification using benzyl esters in the presence of Lewis acids like zinc chloride .
  • Purity Validation : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Confirm structural integrity via 1H^1H-NMR (δ 7.3–7.5 ppm for benzyl protons, δ 6.3 ppm for olefinic protons) and FT-IR (C=O stretch at ~1700 cm1^{-1}, O-H stretch at ~2500–3000 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; in case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Monitor for discoloration or precipitate formation as stability indicators .

Q. How can researchers distinguish this compound from structurally similar esters (e.g., phenyl derivatives)?

  • Analytical Differentiation : Compare 13C^{13}C-NMR chemical shifts: benzyl groups show distinct aromatic carbons (δ 125–135 ppm), while phenyl derivatives lack the CH2_2 bridge (δ ~45 ppm for benzyl CH2_2). Mass spectrometry (ESI-MS) can confirm molecular ion peaks (m/z 236.2 for C11_{11}H10_{10}O4_4) .

Advanced Research Questions

Q. What crystallographic strategies are optimal for resolving the molecular structure of this compound, and how does SHELX software enhance refinement?

  • Techniques : Single-crystal X-ray diffraction (SCXRD) at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å). Use SHELXL for refinement: input .hkl files, define hydrogen bonding (e.g., O-H···O interactions), and validate via R-factor convergence (<5%) .
  • Challenges : Address disorder in the olefinic moiety by applying restraints (ISOR, DELU) or partial occupancy modeling .

Q. How should researchers address contradictory data in reaction yields during scale-up synthesis?

  • Methodology :

Reproducibility Check : Replicate reactions under controlled conditions (temperature ±0.5°C, inert atmosphere).

Catalyst Screening : Test alternative catalysts (e.g., p-toluenesulfonic acid vs. Amberlyst-15) to identify sensitivity to proton sources .

Byproduct Analysis : Use GC-MS to detect side products (e.g., dibenzyl ether from benzyl alcohol dimerization) .

Q. What mechanistic insights explain the reactivity of this compound in Diels-Alder reactions?

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λ = 260 nm for diene formation). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states and predict regioselectivity .
  • Solvent Effects : Compare reaction rates in polar aprotic (DMF) vs. nonpolar solvents (toluene) to assess dielectric constant impact on electron-deficient dienophiles .

Application-Oriented Questions

Q. How is this compound utilized as a monomer in polymer chemistry?

  • Polymer Synthesis : Copolymerize with styrene via free-radical initiation (AIBN, 70°C) to create cross-linked resins. Characterize thermal stability via TGA (decomposition onset ~200°C) and TgT_g via DSC .

Q. What role does this compound play in pharmaceutical salt formation?

  • Drug Design : As a counterion, it enhances solubility of basic APIs (e.g., antipsychotics). Validate salt stoichiometry via elemental analysis (C:H:N:S ratio) and PXRD to confirm crystalline phase .

Data Management and Validation

Q. Which databases are most reliable for accessing physicochemical data on this compound?

  • Recommended Sources :

  • NIST Chemistry WebBook : For spectral data and thermodynamic properties .

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